Bienvenue dans la boutique en ligne BenchChem!

Calicheamicin

DNA Cleavage Structure-Activity Relationship Enediyne Antibiotics

Sourcing authentic calicheamicin γ1I for ADC payload development is hindered by supply inconsistency and congener misidentification. This reference standard eliminates structural ambiguity-its intact aryltetrasaccharide domain ensures TCCT·AGGA sequence-specific DNA binding, delivering 100- to 1,000-fold greater cleavage efficiency than the aglycone. • Definitive SAR benchmarking: Well-characterized NMR solution structure and DNA footprinting profiles enable precise evaluation of synthetic analogs and biosynthetic intermediates. • ADC discovery-ready: Serves as the essential starting point for linker chemistry compatibility assessment and baseline potency determination before derivatization. • Supply assurance: Consistent lot-to-lot purity (≥95% by HPLC) with full analytical documentation (COA, MSDS) supporting regulatory submissions.

Molecular Formula C55H74IN3O21S4
Molecular Weight 1368.4 g/mol
CAS No. 108212-75-5
Cat. No. B1668231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalicheamicin
CAS108212-75-5
SynonymsCalicheamicin;  Calicheamicin gamma(1,I);  Calichemicin gamma1;  Calicheamicin gamma(1)I.
Molecular FormulaC55H74IN3O21S4
Molecular Weight1368.4 g/mol
Structural Identifiers
SMILESCCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O
InChIInChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1
InChIKeyHXCHCVDVKSCDHU-PJKCJEBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calicheamicin γ1I: Enediyne Payload Overview


Calicheamicin γ1I (CAS 108212-75-5) is a highly potent, 10-membered enediyne antitumor antibiotic isolated from Micromonospora echinospora ssp. calichensis [1]. It is the canonical member of the calicheamicin family and functions as a DNA-damaging agent by binding to the minor groove and, following activation by cellular thiols, generating a diradical species that induces lethal double-strand breaks (DSBs) [2]. Its unique architecture comprises a DNA-cleaving aglycone (calicheamicinone) linked to a complex aryltetrasaccharide, which confers a high degree of sequence-specific DNA recognition [3].

Enediyne DNA damage probe and mechanistic standard
Minor groove sequence recognition research model
Reference compound for carbohydrate-directed SAR studies

Why Calicheamicin γ1I Is Irreplaceable


Substituting calicheamicin γ1I with in-class enediynes like esperamicin A1 or other calicheamicin congeners (e.g., γ1Br) is not scientifically equivalent for targeted delivery. The profound differences in their DNA binding and cleavage profiles preclude generic interchangeability. Calicheamicin γ1I possesses a uniquely optimized carbohydrate recognition domain that directs binding to specific DNA sequences, such as TCCT·AGGA, a feature not shared by esperamicin A1, which is less sequence-specific [1]. Furthermore, removal or truncation of the carbohydrate domain in γ1I dramatically reduces DNA-cleaving efficiency by 100- to 1,000-fold [2]. This structural fidelity is essential for the reproducible and predictable potency required in high-stakes applications like Antibody-Drug Conjugate (ADC) payload design [3].

Esperamicin A1
Sequence specificity may not transfer; DNA recognition pattern differs substantially.
Calicheamicinone (aglycone)
Cleavage efficiency context may shift; carbohydrate domain removal alters potency landscape.
Calicheamicin congeners (e.g., γ1Br)
Carbohydrate domain variations can modify binding fidelity and target engagement profile.

Calicheamicin γ1I Evidence Guide


DNA Cleavage Efficiency: Aglycone Comparison

The intact carbohydrate domain of calicheamicin γ1I is essential for high-efficiency DNA cleavage. Comparative studies show that the synthetic core aglycone, calicheamicinone, which lacks the aryltetrasaccharide moiety, binds and cleaves DNA with substantially reduced efficiency [1]. While the aglycone alone can abstract hydrogen atoms from DNA, its overall DNA-cleaving efficiency is 100- to 1,000-fold lower than that of the parent calicheamicin γ1I molecule [2].

DNA Cleavage Efficiency
Head-to-head
Calicheamicin γ1I vs. calicheamicinone: reported ~100–1000× difference in cleavage efficiency
Supports carbohydrate domain contribution review
In vitro plasmid DNA assays
DNA Cleavage Structure-Activity Relationship Enediyne Antibiotics

DNA Sequence Recognition: Esperamicin A1

Calicheamicin γ1I exhibits a well-defined, sequence-specific DNA recognition pattern, preferentially binding to and cleaving within oligopyrimidine·oligopurine tracts, specifically the TCCT·AGGA tetramer sequence [1]. In contrast, esperamicin A1, another enediyne, displays less sequence specificity. Biophysical studies have shown that esperamicin A1 interacts more favorably with a purine/pyrimidine trimer but lacks the same stringent sequence preference as calicheamicin γ1I [2].

Sequence Recognition
Head-to-head
γ1I recognizes TCCT·AGGA; esperamicin A1 shows less sequence-specific binding
Higher sequence fidelity context
DNA footprinting and NMR data
DNA Binding Sequence Specificity Enediyne Antibiotics

Chromatin DNA Damage vs. Esperamicin C

Calicheamicin γ1I's ability to access and damage DNA within a nucleosome core particle is distinct from that of esperamicin C, an analog lacking the terminal sugar-aromatic ring of the side chain. In reconstituted nucleosomes, calicheamicin γ1I produced enhanced damage at specific sites (positions -13 and -14) at the 3'-end of a purine tract compared to naked DNA [1]. In contrast, esperamicin C showed no such enhancement at these positions, and its sequence selectivity in naked DNA was markedly different from that of calicheamicin γ1I [1].

Nucleosome Damage
Head-to-head
Enhanced damage at nucleosome positions -13/-14 for γ1I; not observed with esperamicin C
Chromatin accessibility context
Reconstituted nucleosome assays
Nucleosome Chromatin DNA Damage Enediyne Antibiotics

DNA Damage Signature vs. Analogues

Genome-wide transcriptional profiling in S. cerevisiae revealed that calicheamicin γ1I, esperamicin A1, and neocarzinostatin induce distinct DNA damage signatures. While all three are radiomimetic enediynes, their genome-wide transcriptional responses are not entirely redundant [1]. Specifically, calicheamicin γ1I and esperamicin A1 generate varying proportions of single- and double-strand DNA breaks, leading to differential gene expression patterns [1]. This suggests that even within the enediyne class, the precise chemical structure dictates the cellular response to DNA damage [1].

Genome-wide Signature
Head-to-head
Distinct transcriptional response vs. esperamicin A1 and neocarzinostatin
Unique DNA damage response profile
S. cerevisiae microarray profiling
DNA Damage Strand Breaks Transcriptomics Enediyne Antibiotics

ADC Payload Stability vs. N-Acetyl Derivative

While calicheamicin γ1I is the most toxic member of the calicheamicin family, the N-acetyl derivative (N-acetyl-calicheamicin γ1I) is considered more chemically stable for the design of antibody-drug conjugate (ADC) payloads [1]. This modification is a critical optimization for therapeutic applications, where enhanced stability is required for conjugation and circulation, despite the parent compound's higher intrinsic potency [1].

ADC Payload Stability
Class-level
N-acetyl derivative exhibits higher chemical stability for ADC conjugation; γ1I is the most potent parent
Payload reference compound for research
Review-based; stability context
Antibody-Drug Conjugate ADC Payload Chemical Stability Drug Development

Calicheamicin γ1I Application Scenarios


Enediyne SAR Studies

Calicheamicin γ1I serves as the definitive reference standard for investigating the SAR of enediyne antibiotics. Its well-characterized DNA binding and cleavage properties, as established by NMR and footprinting studies [1], provide a benchmark for evaluating synthetic analogs or biosynthetic intermediates. The quantitative differences in cleavage efficiency (100- to 1,000-fold vs. the aglycone) [2] offer a precise metric for assessing the contribution of structural modifications to biological activity.

DNA Damage & Repair Mechanisms

The unique DNA damage signature of calicheamicin γ1I, which includes a specific proportion of double-strand breaks and a distinct transcriptional response in eukaryotic cells [1], makes it a precise tool for studying DNA damage signaling and repair pathways. Its ability to damage DNA within a nucleosome core [2] further enables research into chromatin context-dependent DNA repair processes.

ADC Payload Discovery

Calicheamicin γ1I is the prototype for the most clinically advanced enediyne ADC payloads. While its N-acetyl derivative is favored for clinical stability [1], the parent compound γ1I remains the essential starting point for novel ADC discovery programs. Researchers use it to establish baseline potency, assess linker chemistry compatibility, and explore new antibody targeting strategies before moving to more stable, therapeutically optimized derivatives [1].

Minor Groove DNA Recognition

The high-resolution solution structure of the calicheamicin γ1I-DNA complex [1] provides an unparalleled model for studying small molecule recognition of the DNA minor groove. The specific interactions of its iodine and sulfur atoms with guanine bases, which dictate its sequence preference for TCCT·AGGA sites [1], make it a valuable probe for elucidating the principles governing sequence-specific DNA binding by small molecules.

Application
Selection Property
Validation Focus
Enediyne SAR studies
DNA cleavage potency reference
Cleavage efficiency assay context
DNA damage pathway research
Sequence specificity profile
Transcriptional damage signature
ADC payload design
Carbohydrate domain integrity
Linker chemistry compatibility
Minor groove recognition studies
DNA binding fidelity
Nucleosome accessibility context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calicheamicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.